molecular formula C28H26Cl2N2 B14003616 4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride CAS No. 5436-20-4

4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride

Cat. No.: B14003616
CAS No.: 5436-20-4
M. Wt: 461.4 g/mol
InChI Key: SYZYILBJAXWOEU-UHFFFAOYSA-N
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Description

4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride is a complex organic compound with a molecular formula of C28H25ClN2 It is known for its unique structure, which includes a benzyl group, a chloroacridinyl group, and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride typically involves multiple steps. One common method starts with the preparation of the acridine core, followed by the introduction of the benzyl and chloro groups. The final step involves the alkylation of the aniline moiety with dimethylamine. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroacridine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as potassium carbonate, and solvents like acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield acridone derivatives, while reduction can produce dihydroacridine compounds. Substitution reactions can lead to a variety of substituted acridine derivatives.

Scientific Research Applications

4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride involves its interaction with various molecular targets. In biological systems, it may intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects. The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known dye used in biological staining.

    9-Chloroacridine: A simpler analog with similar structural features.

    N,N-Dimethylaniline: A common starting material in organic synthesis.

Uniqueness

4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride is unique due to its combination of structural elements, which confer distinct chemical and biological properties. Its benzyl and chloro groups, along with the dimethylaniline moiety, make it a versatile compound with a wide range of applications.

Properties

CAS No.

5436-20-4

Molecular Formula

C28H26Cl2N2

Molecular Weight

461.4 g/mol

IUPAC Name

4-(10-benzyl-9-chloroacridin-9-yl)-N,N-dimethylaniline;hydrochloride

InChI

InChI=1S/C28H25ClN2.ClH/c1-30(2)23-18-16-22(17-19-23)28(29)24-12-6-8-14-26(24)31(20-21-10-4-3-5-11-21)27-15-9-7-13-25(27)28;/h3-19H,20H2,1-2H3;1H

InChI Key

SYZYILBJAXWOEU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=CC=CC=C42)CC5=CC=CC=C5)Cl.Cl

Origin of Product

United States

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